molecular formula C6H10N4 B1679298 Pentetrazol CAS No. 54-95-5

Pentetrazol

Cat. No.: B1679298
CAS No.: 54-95-5
M. Wt: 138.17 g/mol
InChI Key: CWRVKFFCRWGWCS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pentetrazol primarily targets the gamma-aminobutyric acid type A (GABA A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. By antagonizing these receptors, this compound can disrupt the normal inhibitory control mechanisms in the brain .

Mode of Action

This compound acts as a non-competitive antagonist at GABA A receptors . It increases calcium influx and sodium influx, both of which depolarize the neuron . This effect is antagonized by calcium channel blockers, suggesting that this compound acts at calcium channels, causing them to lose selectivity and conduct sodium ions .

Biochemical Pathways

It is known that the compound’s action leads to an increase in the levels of glucose, lactate, glutamate, creatine, and creatinine, along with a decrease in the levels of pyruvate, citrate, succinate, ketone bodies, asparagine, alanine, leucine, valine, and isoleucine . These altered metabolites reflect the pathophysiological processes including compromised energy metabolism, disturbed amino acid metabolism, peripheral inflammation, and changes in gut microbiota functions .

Pharmacokinetics

It is known that the compound was approved by the fda until 1982 as a small molecule . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The action of this compound results in the depolarization of neurons, leading to increased neuronal activity . This can result in seizures, as the normal inhibitory control mechanisms in the brain are disrupted . In a study, it was found that α-lipoic acid significantly reduced the total frequency of epileptic seizures and improved the behavior impairment and cognitive disorder caused by this compound toxicity .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine
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InChI

InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2
Source PubChem
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InChI Key

CWRVKFFCRWGWCS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=NN2CC1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Record name PENTETRAZOL
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DSSTOX Substance ID

DTXSID7041091
Record name Pentylenetetrazol
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Molecular Weight

138.17 g/mol
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Physical Description

Pentetrazol appears as white crystalline powder or granular solid with a slightly pungent odor. Bitter taste. Aqueous solutions neutral to litmus. (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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CAS No.

54-95-5
Record name PENTETRAZOL
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Record name PENTETRAZOL
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Melting Point

135 to 136 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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